1-(2-(Benzothiazol-2-ylthio)acetyl)-4-(4-chlorophenyl)semicarbazide
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Overview
Description
1-(2-(Benzothiazol-2-ylthio)acetyl)-4-(4-chlorophenyl)semicarbazide is a complex organic compound that features a benzothiazole ring, a chlorophenyl group, and a semicarbazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzothiazol-2-ylthio)acetyl)-4-(4-chlorophenyl)semicarbazide typically involves multiple steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative. This can be achieved by reacting 2-aminothiophenol with acetic acid under acidic conditions.
Thioacetylation: The benzothiazole derivative is then subjected to thioacetylation using thioacetic acid to introduce the thioacetyl group.
Semicarbazide Formation: The final step involves the reaction of the thioacetylated benzothiazole with 4-chlorophenyl isocyanate to form the semicarbazide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzothiazol-2-ylthio)acetyl)-4-(4-chlorophenyl)semicarbazide undergoes various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(Benzothiazol-2-ylthio)acetyl)-4-(4-chlorophenyl)semicarbazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and proteins, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 1-(2-(Benzothiazol-2-ylthio)acetyl)-4-(4-chlorophenyl)semicarbazide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
DNA Interaction: It may intercalate into DNA, disrupting the replication process and leading to cell death.
Signal Transduction Pathways: The compound can modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(2-Benzothiazolylthio)acetyl-4-phenylsemicarbazide: Lacks the chlorophenyl group, which may affect its biological activity.
1-(2-Benzothiazolylthio)acetyl-4-(4-methylphenyl)semicarbazide: Contains a methyl group instead of a chlorine atom, potentially altering its chemical properties.
Uniqueness
1-(2-(Benzothiazol-2-ylthio)acetyl)-4-(4-chlorophenyl)semicarbazide is unique due to the presence of the chlorophenyl group, which can enhance its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-3-(4-chlorophenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S2/c17-10-5-7-11(8-6-10)18-15(23)21-20-14(22)9-24-16-19-12-3-1-2-4-13(12)25-16/h1-8H,9H2,(H,20,22)(H2,18,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIKDAYHYQMPIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NNC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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